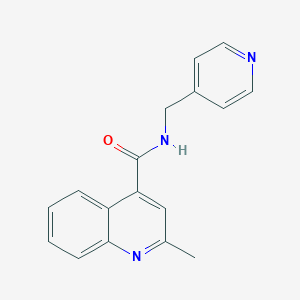![molecular formula C22H28N2O3 B5136583 ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate](/img/structure/B5136583.png)
ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate, also known as DEAB, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of aldehyde dehydrogenase (ALDH), which is an enzyme that plays a crucial role in the metabolism of various compounds, including alcohol and drugs.
作用機序
Ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate inhibits ALDH by binding to the active site of the enzyme. This prevents the enzyme from metabolizing its substrates, which can lead to the accumulation of toxic intermediates. The inhibition of ALDH by this compound has been shown to affect various cellular processes, including cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific research area. In cancer research, this compound has been shown to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy. In stem cell research, this compound has been used to maintain the pluripotency of stem cells. In developmental biology, this compound has been shown to affect the development of various organs, including the heart and brain.
実験室実験の利点と制限
One advantage of using ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate in lab experiments is its potency as an ALDH inhibitor. This allows for the selective inhibition of ALDH without affecting other enzymes. However, one limitation of using this compound is its potential toxicity. This compound has been shown to cause cell death at high concentrations, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for research involving ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate. One area of interest is the development of more potent and selective ALDH inhibitors. Another area of interest is the use of this compound in combination with other drugs to enhance their effectiveness. Additionally, the use of this compound in the treatment of various diseases, including cancer and alcoholism, is an area of ongoing research.
Conclusion
This compound is a potent ALDH inhibitor that has been widely used in scientific research. Its synthesis method is relatively simple, and it has been shown to affect various cellular processes. While this compound has advantages as an ALDH inhibitor, its potential toxicity is a limitation. Future research involving this compound will likely focus on developing more potent and selective ALDH inhibitors, as well as exploring its potential use in the treatment of various diseases.
合成法
The synthesis of ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate involves the reaction of benzylamine and diethylamine with ethyl acetoacetate in the presence of acetic anhydride. The resulting product is then purified through recrystallization. The yield of this compound is typically around 70%.
科学的研究の応用
Ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate has been widely used in scientific research as an ALDH inhibitor. ALDH is involved in the metabolism of various compounds, including retinoic acid, dopamine, and serotonin. By inhibiting ALDH, this compound can affect the metabolism of these compounds, which can lead to changes in cellular processes. This compound has been used in a variety of research areas, including cancer research, stem cell research, and developmental biology.
特性
IUPAC Name |
ethyl 2-benzyl-3-[4-(diethylamino)anilino]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-24(5-2)19-14-12-18(13-15-19)23-21(25)20(22(26)27-6-3)16-17-10-8-7-9-11-17/h7-15,20H,4-6,16H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQFVDNJBXVVOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[4-(5-pyrimidinylethynyl)benzyl]methanamine](/img/structure/B5136503.png)
![N-(3-acetylphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5136517.png)

![2,4-diiodo-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5136542.png)
![N-[2-(1-methyl-4-piperidinyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-1-phenylcyclopropanecarboxamide](/img/structure/B5136552.png)
![N-methyl-2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanamine hydrochloride](/img/structure/B5136557.png)

![4'-(2-methoxy-4-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5136564.png)
![2-(2-methoxyethyl)-N-[4-(1H-pyrazol-1-yl)benzyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5136568.png)
![1-[(4-methoxyphenoxy)acetyl]-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B5136571.png)

![4-methoxy-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5136591.png)
![N-[4-(1H-indol-2-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5136602.png)

